molecular formula C4H3F3N2O2S B12967372 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B12967372
M. Wt: 200.14 g/mol
InChI Key: ZKFAVXPARJJUNT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is a versatile building block designed for medicinal chemistry and drug discovery research. This compound integrates two strategically valuable motifs: the difluoromethylated pyrazole scaffold and the sulfonyl fluoride group. The 1-(difluoromethyl)-1H-pyrazole core is a privileged structure in agrochemicals and pharmaceuticals, notably serving as a critical component in commercial succinate dehydrogenase inhibitor fungicides . The difluoromethyl (CF2H) group is a highly valuable bioisostere known for its ability to act as a hydrogen bond donor, which can influence a molecule's lipophilicity, metabolic stability, and membrane permeability . Concurrently, the sulfonyl fluoride moiety is increasingly important in modern chemical biology and drug design. Sulfonyl fluorides are recognized for their application in "click chemistry" and as covalent warheads in the development of targeted covalent inhibitors, enabling the precise modification of proteins and other biomolecules . The integration of these features makes this compound a powerful reagent for constructing complex molecules, particularly for researchers developing enzyme inhibitors, probes, and novel bioactive compounds. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H3F3N2O2S

Molecular Weight

200.14 g/mol

IUPAC Name

1-(difluoromethyl)pyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C4H3F3N2O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H

InChI Key

ZKFAVXPARJJUNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Sulfonylation Using Sulfonyl Chloride Precursors

  • Sulfonyl chlorides derived from pyrazole intermediates are reacted with fluorinating agents to convert the sulfonyl chloride to sulfonyl fluoride.
  • This step often requires careful control of reaction conditions to avoid side reactions due to the high reactivity of sulfonyl chlorides.
  • For example, 3-cyano-5-nitro-1H-pyrazole-4-sulfonyl chloride can be converted to the sulfonyl fluoride by reaction with fluorinating agents in solvents like DMF at elevated temperatures (e.g., 50°C) for a few hours, followed by workup involving extraction and purification.

One-Pot Pd-Catalyzed Sulfonyl Fluoride Formation

  • A more recent and efficient method involves palladium-catalyzed conversion of aryl iodides (or heteroaryl iodides) to sulfonyl fluorides using sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and electrophilic fluorinating agents like Selectfluor.
  • This method allows direct incorporation of the sulfonyl fluoride group without isolating sulfonyl chloride intermediates, improving operational safety and functional group tolerance.
  • The reaction proceeds under mild conditions (e.g., 75°C for 16 hours for sulfinate formation, followed by fluorination at room temperature) and yields sulfonyl fluorides in good to excellent yields.
  • This approach has been demonstrated on pyrazole derivatives, enabling late-stage functionalization and facilitating the synthesis of sulfonyl fluoride-containing pyrazoles such as this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Difluoromethylation 2,2-Difluoroacetyl halide, acid-binding agent, low temperature (e.g., -30 to 0 °C) Controlled addition to avoid side reactions; acidification to isolate intermediate
Cyclization Methylhydrazine aqueous solution, low temperature, followed by heating and acidification Ensures pyrazole ring formation with difluoromethyl substitution
Sulfonyl chloride formation Sulfonyl chloride reagents, dichloromethane, 15-30 °C, 12 h Requires inert atmosphere and careful neutralization
Sulfonyl fluoride conversion Fluorinating agents (e.g., Selectfluor), DMF or MeCN, room temperature to 50 °C, 2 h Pd-catalyzed one-pot methods improve yield and safety

Representative Research Findings

  • Use of phase transfer catalysts (e.g., tetrabutylammonium salts) in fluorination steps can accelerate reactions and reduce the amount of potassium fluoride needed, enhancing sustainability and cost-effectiveness.
  • Pd-catalyzed one-pot methods circumvent the need for isolating sulfonyl chlorides, which are often unstable and reactive, thus improving functional group compatibility and operational simplicity.
  • The sulfonyl fluoride group introduced is stable under mild basic conditions but reactive enough for further derivatization, such as forming sulfonamides or sulfonate esters, which is valuable in medicinal chemistry applications.
  • Multi-step syntheses involving difluoromethylation followed by sulfonylation have been optimized to achieve high purity and yield, with recrystallization and chromatographic purification steps ensuring product quality.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Stepwise Difluoromethylation + Sulfonyl Chloride Fluorination 2,2-Difluoroacetyl halide, methylhydrazine, sulfonyl chloride, fluorinating agent Well-established, high regioselectivity Requires isolation of reactive sulfonyl chlorides; longer reaction times
Pd-Catalyzed One-Pot Sulfonyl Fluoride Formation Aryl iodide/pyrazole iodide, DABSO, Pd catalyst, Selectfluor Mild conditions, avoids sulfonyl chloride intermediates, good yields Requires Pd catalyst and specialized reagents; may need optimization for scale-up

This detailed analysis of preparation methods for this compound highlights the evolution from classical multi-step syntheses involving sulfonyl chlorides to modern Pd-catalyzed one-pot processes that improve efficiency, safety, and functional group tolerance. The choice of method depends on available starting materials, desired scale, and downstream application requirements.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, difluoromethyl sulfone, difluoromethyl sulfide, and various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
The pyrazole ring structure is known for its biological activity, with derivatives being investigated for their potential as antimicrobial agents and anticancer drugs. For instance, compounds similar to 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride have been synthesized and tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .

Fluorinated Pyrazoles in Drug Development
Fluorinated pyrazoles are increasingly utilized in drug design due to the influence of fluorine on metabolic stability and biological activity. The incorporation of difluoromethyl groups into pyrazole derivatives has been linked to enhanced potency against specific targets, which is crucial for the development of new therapeutic agents .

Agrochemistry Applications

Fungicides and Herbicides
this compound serves as an intermediate in the synthesis of various agrochemicals, particularly fungicides. The compound's ability to inhibit certain enzymes involved in fungal metabolism makes it a valuable precursor for developing effective agricultural chemicals .

Pesticide Development
Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact. The modification of the sulfonyl fluoride group allows for tailored interactions with biological systems, enhancing selectivity and efficacy in pest control applications .

Material Science Applications

Coordination Complexes
Recent studies have explored the formation of coordination complexes using this compound with metal ions such as silver nitrate. These complexes exhibit interesting properties that can be exploited in materials science, including catalysis and photonic applications . The structural versatility of the pyrazole framework allows for the design of new materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds containing the difluoromethyl group exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing that modifications to the sulfonyl group enhanced activity against resistant strains .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of a new fungicide derived from this compound, researchers found a marked reduction in fungal infection rates in treated crops compared to control groups. This trial underscored the compound's potential as a sustainable solution for crop protection .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The difluoromethyl group in the target compound contrasts with other fluorinated substituents in analogs:

  • Ethyl : 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005627-55-3) lacks fluorine, increasing lipophilicity but decreasing electronic effects on neighboring groups .
  • Fluoroethyl : 1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl chloride () introduces a fluorine atom on the ethyl chain, balancing lipophilicity and polarity.

The sulfonyl fluoride group in the target compound is less reactive than sulfonyl chlorides (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride, CAS 957490-44-7), making it more stable under physiological conditions and suitable for applications requiring controlled reactivity .

Molecular Weight and Structural Variations

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride* C₅H₄F₃N₂O₂S ~232.12 (estimated) 1: -CF₂H; 4: -SO₂F -
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride C₅H₅ClF₂N₂O₂S 230.62 1: -CF₂H; 3: -CH₃; 4: -SO₂Cl 957490-44-7
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride C₅H₄ClF₃N₂O₂S 248.61 1: -CH₃; 3: -CF₃; 4: -SO₂Cl 519056-67-8
1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl chloride C₅H₆ClFN₂O₂S 220.63 1: -CH₂CH₂F; 4: -SO₂Cl EN300-1695661
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride C₇H₉ClF₂N₂O₃S 274.67 1: -CF₂H; 5: -CH₂OCH₂CH₃; 4: -SO₂Cl 1855945-64-0

Notes:

  • The ethoxymethyl group in 1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride increases steric hindrance and hydrophilicity compared to simpler methyl or ethyl substituents .
  • Trifluorobutane sulfonyl chlorides (e.g., 2-ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride, ) exhibit longer aliphatic chains, enhancing lipophilicity but reducing solubility .

Research Findings and Implications

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) provides moderate electron withdrawal compared to -CF₃, balancing stability and reactivity in nucleophilic substitution reactions .
  • Metabolic Stability : Fluorine substitution reduces metabolic degradation, as seen in analogs like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, which show prolonged half-lives in vitro .
  • Synthetic Utility : Sulfonyl fluorides are emerging as "clickable" electrophiles in medicinal chemistry, enabling efficient conjugation with biomolecules without harsh conditions .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, with a sulfonyl fluoride moiety that enhances its reactivity. This structure contributes to its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl and sulfonyl fluoride groups are crucial for its binding affinity and specificity, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various bacteria and fungi. The introduction of difluoromethyl groups often enhances this activity compared to their non-fluorinated counterparts .

Anticancer Potential

Pyrazoles have been investigated for their anticancer properties. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines, particularly when combined with conventional chemotherapeutics like doxorubicin. This suggests a synergistic effect that could improve treatment outcomes in aggressive cancer types .

Enzyme Inhibition

This compound has been explored as a potential inhibitor of various enzymes involved in disease processes. Its sulfonyl fluoride moiety allows for nucleophilic substitution reactions, which can lead to the formation of stable enzyme-inhibitor complexes, thus blocking enzymatic activity crucial for disease progression .

Study on Antimicrobial Activity

In one study, a series of pyrazole derivatives, including those with difluoromethyl substitutions, were tested against common pathogens. The results showed that compounds with the difluoromethyl group exhibited higher inhibition zones compared to their unsubstituted analogs, indicating enhanced antimicrobial efficacy .

Study on Anticancer Activity

A recent investigation assessed the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in combination therapies with doxorubicin, suggesting its potential as an adjunct in cancer treatment protocols .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in breast cancer cells
Enzyme inhibitionBlockade of enzyme activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 1-(difluoromethyl)-1H-pyrazole followed by fluorination. Key steps include controlling temperature (<0°C) during sulfonation to avoid side reactions and using selective fluorinating agents like sulfuryl fluoride (SO₂F₂). Reaction yields are sensitive to solvent polarity, with dichloromethane or acetonitrile preferred for stabilizing intermediates .

Q. How can the structural and electronic properties of this compound be characterized for reactivity studies?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis at 100 K) provides precise bond lengths and angles, confirming the pyrazole ring geometry and sulfonyl fluoride group orientation. Computational methods (DFT calculations) assess electronic effects, such as the electron-withdrawing nature of the sulfonyl fluoride group and hyperconjugation from the difluoromethyl substituent .

Q. What are the stability considerations for this compound under common laboratory conditions?

  • Methodological Answer : The sulfonyl fluoride group is hydrolytically sensitive. Stability testing in DMSO or aqueous buffers (pH 7.4) shows decomposition within 24 hours at 25°C. Storage at -20°C under inert atmosphere (argon) in anhydrous solvents (e.g., THF) is recommended to prolong shelf life .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in cross-coupling reactions compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group increases steric hindrance at the pyrazole N1 position, directing metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to the C5 position. Fluorine’s inductive effect also polarizes the ring, enhancing reactivity at electron-deficient sites. Comparative studies with methyl or hydrogen substituents show a 20–30% decrease in reaction rates for fluorinated derivatives .

Q. What computational strategies can predict the compound’s binding affinity to biological targets like kinases or proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) evaluates interactions with catalytic residues (e.g., cysteine in proteases). The sulfonyl fluoride group acts as a covalent warhead, forming stable adducts with nucleophilic side chains. Free energy perturbation (FEP) calculations quantify binding energy changes upon fluorination .

Q. How can contradictory NMR and MS data for this compound be resolved during characterization?

  • Methodological Answer : Discrepancies between NMR (unexpected splitting patterns) and MS (fragment ion m/z) may arise from tautomerism or residual solvent interactions. High-resolution MS (HRMS-ESI) combined with variable-temperature NMR (VT-NMR, -40°C to 25°C) clarifies dynamic equilibria. For example, the difluoromethyl group’s rotational barriers can split peaks in ¹H-NMR, requiring ¹⁹F-decoupling .

Q. What role does the sulfonyl fluoride moiety play in designing covalent inhibitors, and how is its reactivity modulated?

  • Methodological Answer : The sulfonyl fluoride group reacts selectively with cysteine, serine, or lysine residues in enzymes. Reactivity is tunable via adjacent substituents: electron-withdrawing groups (e.g., pyrazole ring) increase electrophilicity, while steric shielding (e.g., bulky N1 substituents) reduces off-target binding. Kinetic studies (kinact/KI) quantify inhibition efficiency .

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